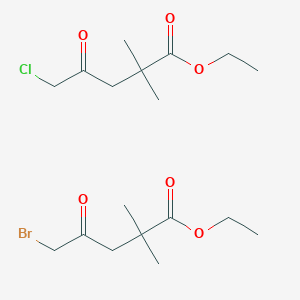![molecular formula C12H24INO2 B13854134 Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide CAS No. 20603-08-1](/img/structure/B13854134.png)
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is a chemical compound with the molecular formula C12H24INO2. This compound is known for its unique structure, which includes a butyl group, a dimethylamino group, and an iodide ion. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide typically involves the reaction of butyl-dimethylamine with 2-(2-methylprop-2-enoyloxy)ethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Silver nitrate in ethanol for halide exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium nitrate.
Aplicaciones Científicas De Investigación
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In studies involving cell membrane interactions and ion transport.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide involves its interaction with cellular membranes and ion channels. The compound can modulate ion transport across membranes, affecting cellular functions. The molecular targets include ion channels and transporters, which are crucial for maintaining cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
- Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
- Ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide
Uniqueness
Butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide is unique due to its specific combination of butyl and dimethylamino groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
20603-08-1 |
|---|---|
Fórmula molecular |
C12H24INO2 |
Peso molecular |
341.23 g/mol |
Nombre IUPAC |
butyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C12H24NO2.HI/c1-6-7-8-13(4,5)9-10-15-12(14)11(2)3;/h2,6-10H2,1,3-5H3;1H/q+1;/p-1 |
Clave InChI |
XWNWGHXPXYFZET-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](C)(C)CCOC(=O)C(=C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


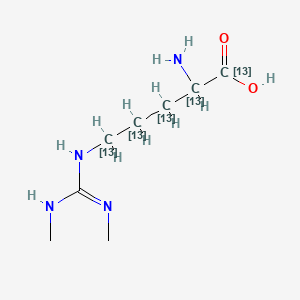

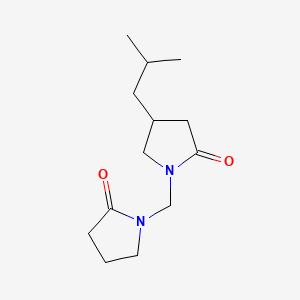

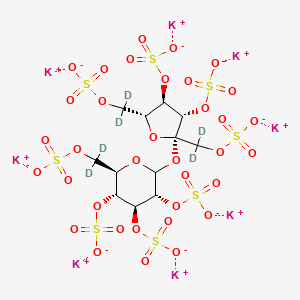
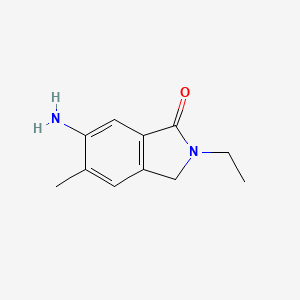
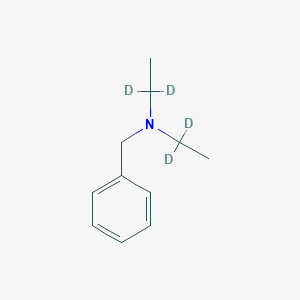
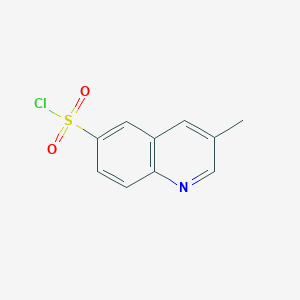
![2-[3-oxo-3-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13854108.png)
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)

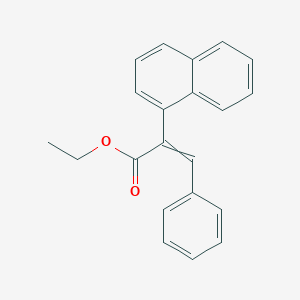
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
